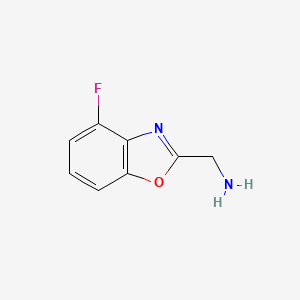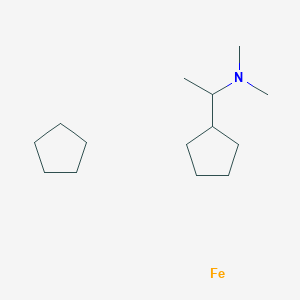
cyclopentane;1-cyclopentyl-N,N-dimethylethanamine;iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentane;1-cyclopentyl-N,N-dimethylethanamine;iron is a complex compound that combines cyclopentane, a cycloalkane with the formula C5H10, with 1-cyclopentyl-N,N-dimethylethanamine, an organic amine, and iron, a transition metal
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentane;1-cyclopentyl-N,N-dimethylethanamine;iron involves multiple steps. Initially, cyclopentane can be synthesized through the hydrogenation of cyclopentadiene. The 1-cyclopentyl-N,N-dimethylethanamine can be prepared by reacting cyclopentylamine with dimethyl sulfate under controlled conditions. Finally, the iron complex can be formed by reacting the amine with an iron salt, such as iron(III) chloride, under specific conditions to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis of each component followed by their combination under optimized conditions. The process would require careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentane;1-cyclopentyl-N,N-dimethylethanamine;iron can undergo various types of chemical reactions, including:
Oxidation: The iron center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: The compound can be reduced, particularly at the iron center, altering its chemical properties.
Substitution: The amine group can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron oxides, while substitution reactions can produce various substituted amines.
Applications De Recherche Scientifique
Cyclopentane;1-cyclopentyl-N,N-dimethylethanamine;iron has several scientific research applications:
Chemistry: It can be used as a catalyst in organic synthesis, facilitating various chemical reactions.
Biology: The compound may have potential as a probe for studying biological systems, particularly those involving iron metabolism.
Medicine: Research into its potential therapeutic applications, such as in the treatment of iron-related disorders, is ongoing.
Industry: It can be used in the development of new materials with specific properties, such as magnetic or catalytic materials.
Mécanisme D'action
The mechanism by which cyclopentane;1-cyclopentyl-N,N-dimethylethanamine;iron exerts its effects involves the interaction of the iron center with various molecular targets. The iron can participate in redox reactions, altering the oxidation state of other molecules. The amine group can interact with biological molecules, potentially affecting their function. The overall mechanism involves complex interactions between the different components of the compound and their targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentane: A simple cycloalkane with the formula C5H10.
1-Cyclopentyl-N,N-dimethylethanamine:
Iron Complexes: Various iron-containing compounds used in catalysis and other applications.
Uniqueness
Cyclopentane;1-cyclopentyl-N,N-dimethylethanamine;iron is unique due to its combination of a cycloalkane, an organic amine, and a transition metal
Propriétés
Formule moléculaire |
C14H29FeN |
|---|---|
Poids moléculaire |
267.23 g/mol |
Nom IUPAC |
cyclopentane;1-cyclopentyl-N,N-dimethylethanamine;iron |
InChI |
InChI=1S/C9H19N.C5H10.Fe/c1-8(10(2)3)9-6-4-5-7-9;1-2-4-5-3-1;/h8-9H,4-7H2,1-3H3;1-5H2; |
Clé InChI |
CFAZOBXACQNUOL-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCCC1)N(C)C.C1CCCC1.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11729633.png)
![Tert-butyl 2-[(dimethylamino)methylidene]-3-oxopiperidine-1-carboxylate](/img/structure/B11729635.png)

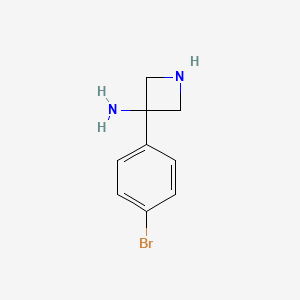
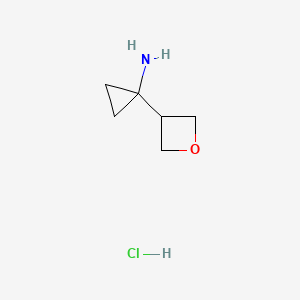
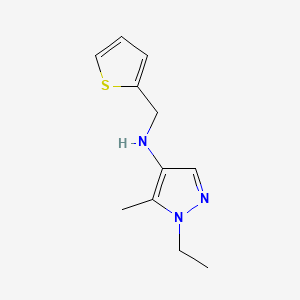
![1,5-Dimethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B11729645.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11729647.png)
![4-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11729650.png)
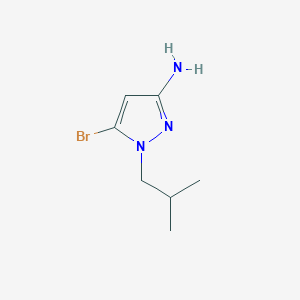
![(E)-2-(3-Fluorodibenzo[B,E]oxepin-11(6H)-ylidene)aceticacid](/img/structure/B11729671.png)

![2-[(2-Cyano-4-ethoxy-3,4-dioxobut-1-EN-1-YL)amino]benzoic acid](/img/structure/B11729684.png)
